molecular formula C10H9S3+ B14667610 Methyl-(5-phenyldithiol-3-ylidene)sulfanium CAS No. 48134-50-5

Methyl-(5-phenyldithiol-3-ylidene)sulfanium

Katalognummer: B14667610
CAS-Nummer: 48134-50-5
Molekulargewicht: 225.4 g/mol
InChI-Schlüssel: WPVQVGCDVIUSGM-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

Methyl-(5-phenyldithiol-3-ylidene)sulfanium is an organosulfur compound characterized by the presence of a sulfonium ion. This compound is notable for its unique structure, which includes a phenyl group and a dithiol moiety.

Vorbereitungsmethoden

The synthesis of Methyl-(5-phenyldithiol-3-ylidene)sulfanium typically involves the reaction of thioethers with alkyl halides. For example, the reaction of dimethyl sulfide with iodomethane yields trimethylsulfonium iodide . The specific synthetic route for this compound may involve similar nucleophilic substitution reactions, where the sulfur atom in the thioether attacks the electrophilic carbon in the alkyl halide, leading to the formation of the sulfonium ion.

Analyse Chemischer Reaktionen

Methyl-(5-phenyldithiol-3-ylidene)sulfanium undergoes various types of chemical reactions, including:

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like sodium borohydride for reduction, and various nucleophiles for substitution reactions. The major products formed from these reactions depend on the specific reagents and conditions used.

Wirkmechanismus

The mechanism of action of Methyl-(5-phenyldithiol-3-ylidene)sulfanium involves its ability to act as an electrophile due to the positive charge on the sulfur atom. This allows it to participate in various nucleophilic substitution reactions. The molecular targets and pathways involved depend on the specific application and the nature of the nucleophiles it interacts with .

Vergleich Mit ähnlichen Verbindungen

Methyl-(5-phenyldithiol-3-ylidene)sulfanium can be compared with other sulfonium compounds such as:

Eigenschaften

CAS-Nummer

48134-50-5

Molekularformel

C10H9S3+

Molekulargewicht

225.4 g/mol

IUPAC-Name

3-methylsulfanyl-5-phenyldithiol-2-ium

InChI

InChI=1S/C10H9S3/c1-11-10-7-9(12-13-10)8-5-3-2-4-6-8/h2-7H,1H3/q+1

InChI-Schlüssel

WPVQVGCDVIUSGM-UHFFFAOYSA-N

Kanonische SMILES

CSC1=[S+]SC(=C1)C2=CC=CC=C2

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.